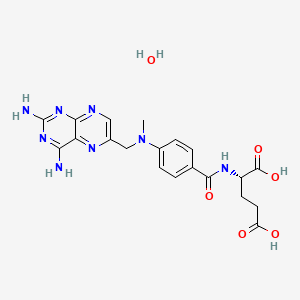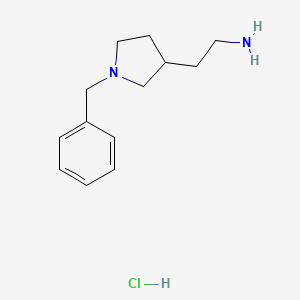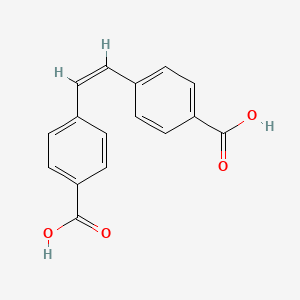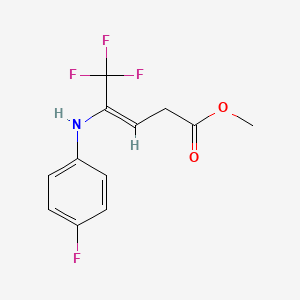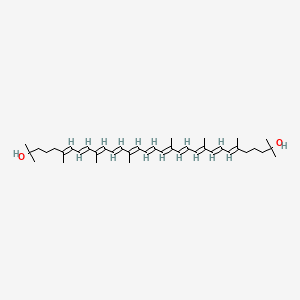
Arochlor 1232
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arochlor 1232, also known as this compound, is a useful research compound. Its molecular formula is UVCB and its molecular weight is 221. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Umweltüberwachung
Arochlor 1232 wird häufig als Referenzmaterial in der Umweltanalytik verwendet. Es hilft bei der Kalibrierung von Instrumenten zum Nachweis und zur Quantifizierung von polychlorierten Biphenylen (PCB) in Umweltproben. Dies ist entscheidend für die Überwachung von Schadstoffkonzentrationen und die Bewertung ökologischer Risiken {svg_1}.
Toxikologische Forschung
In der Toxikologie wird this compound verwendet, um die Auswirkungen von PCB-Exposition auf Lebewesen zu untersuchen. So wurde beispielsweise eine Studie mit einer Ganzkörper-Inhalationkammer für Nagetiere entwickelt, um das akute Toxizitätsrisiko von this compound durch Aerosolexposition zu beurteilen. Diese Forschung ist wichtig, um die gesundheitlichen Auswirkungen von PCB zu verstehen und Sicherheitsstandards zu entwickeln {svg_2}.
Kalibrierung der chemischen Analyse
This compound dient als Kalibrierungsstandard in der chemischen Analyse, insbesondere in der Chromatographie. Es wird verwendet, um die Genauigkeit und Präzision chromatographischer Instrumente bei der Trennung und Quantifizierung chemischer Gemische zu gewährleisten, was sowohl in der Umwelt- als auch in der Lebensmittelqualitätskontrolle unerlässlich ist {svg_3}.
Bewertung von Berufsrisiken
This compound wird bei der Entwicklung von Sicherheitsrichtlinien für Berufsrisiken eingesetzt. Durch die Simulation von Exposition in kontrollierten Umgebungen können Forscher besser verstehen, wie PCB die menschliche Gesundheit beeinflussen, was zu verbesserten Arbeitsschutzrichtlinien führt {svg_4}.
Safety and Hazards
Wirkmechanismus
Target of Action
Arochlor 1232, like other polychlorinated biphenyls (PCBs), is a complex mixture of individual compounds known as congeners . It’s known that pcbs can interact with various cellular components, potentially disrupting normal cellular function .
Mode of Action
The compound’s mode of action is likely dependent on the specific congeners present in the mixture . Each congener may interact differently with cellular components, leading to a variety of potential effects .
Biochemical Pathways
The biochemical pathways affected by this compound are diverse due to the variety of congeners present . Four main enzymes are reported for the biodegradation pathway of PCBs: biphenyl dioxygenase (bphA), dihydrodiol dehydrogenase (bphB), 2,3-dihydroxybiphenyl dioxygenase (bphC) and 2-hydroxyl-6-oxo-6-phenylhexa-2,4-dienoic acid hydrolase (bphD) . The specific effects on these pathways can vary depending on the congener composition of the this compound mixture .
Pharmacokinetics
This compound, like other PCBs, is known for its stability and resistance to degradation, which contributes to its persistence in the environment . It has a low water solubility of 1.45 mg/L at 25 °C .
Result of Action
Chronic exposure to some PCB formulations, including this compound, can result in a variety of health effects. These can include respiratory tract symptoms, gastrointestinal effects, mild liver effects, and effects on the skin and eyes such as chloracne, skin rashes, and eye irritation . Epidemiological studies indicate an association between dietary PCB exposures and developmental effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. The major source of exposure to PCBs today is the redistribution of PCBs already present in soil and water . Environmental conditions can alter the congener composition of the sample, which in turn can affect the compound’s action . For example, PCB congeners with fewer chlorine atoms tend to partition into air and water more readily than those with more chlorine atoms .
Biochemische Analyse
Biochemical Properties
Arochlor 1232 plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to inhibit the activity of enzymes such as lactate dehydrogenase and creatine kinase, which are crucial for cellular metabolism . The compound’s hydrophobic nature allows it to integrate into cell membranes, disrupting normal cellular functions and leading to the release of intracellular enzymes . Additionally, this compound can interact with proteins involved in cell signaling pathways, altering their function and leading to various cellular effects .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can inhibit myogenic differentiation in muscle cells by reducing the extent of cell fusion and the size of myotubes . The compound also induces necrosis in myogenic cells at higher concentrations, leading to cell death . Furthermore, this compound can disrupt cell signaling pathways, gene expression, and cellular metabolism, resulting in impaired cell function and potential toxic effects .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with cellular biomolecules. The compound can bind to the aryl hydrocarbon receptor (AhR), a transcription factor involved in the regulation of gene expression . This binding leads to the activation of AhR and subsequent changes in gene expression, resulting in altered cellular functions . Additionally, this compound can inhibit or activate various enzymes, further contributing to its biochemical and cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable and resistant to degradation, maintaining its activity for extended periods . Long-term exposure to this compound in in vitro and in vivo studies has shown persistent effects on cellular function, including sustained enzyme inhibition and disruption of cellular processes . These temporal effects highlight the compound’s potential for long-lasting impact on biological systems.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can cause subtle changes in cellular function, while higher doses can lead to more severe toxic effects . For example, acute exposure to this compound in Swiss albino mice resulted in behavioral alterations and neurobehavioral dysfunctions . The benchmark dose for further studies was derived at 4 mg/cu.m, indicating the threshold for observable toxic effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its biotransformation by enzymes such as cytochrome P450 . The compound undergoes xenobiotic biotransformation, resulting in the formation of more polar metabolites that are more easily excreted from the body . The extent of biodegradation of this compound is dependent on the chlorination pattern, with certain isomers being more readily metabolized than others .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s hydrophobic nature allows it to accumulate in lipid-rich tissues, leading to its persistence in the body . Additionally, this compound can be transported across cell membranes, affecting its localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is influenced by its hydrophobic properties and interactions with cellular components . The compound can integrate into cell membranes and accumulate in lipid-rich organelles such as the endoplasmic reticulum and mitochondria . This localization can affect the activity and function of this compound, leading to its various biochemical and cellular effects .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Arochlor 1232 can be achieved through the condensation of chlorobenzene with chlorinated diphenyls in the presence of a Friedel-Crafts catalyst.", "Starting Materials": [ "Chlorobenzene", "Chlorinated diphenyls" ], "Reaction": [ "Add chlorobenzene and chlorinated diphenyls to a reaction vessel", "Add a Friedel-Crafts catalyst, such as aluminum chloride, to the reaction mixture", "Heat the reaction mixture to a temperature of 100-150°C", "Allow the reaction to proceed for several hours", "Cool the reaction mixture and extract the Arochlor 1232 product using a suitable solvent, such as hexane or toluene", "Purify the product by recrystallization or column chromatography" ] } | |
CAS-Nummer |
11141-16-5 |
Molekularformel |
UVCB |
Molekulargewicht |
221 |
Synonyme |
Polychlorinated biphenyl-32% chlorine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


